molecular formula C25H17ClN2O3S B11122241 (2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

(2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

Cat. No.: B11122241
M. Wt: 460.9 g/mol
InChI Key: QTXZJSYWDJBACB-HMAPJEAMSA-N
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Description

(2Z)-6-Benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl-furan moiety, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-Benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorophenyl-furan-2-carbaldehyde with 6-benzyl-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-Benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-6-Benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-6-Benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.

    Other thiazolopyrimidines: Compounds with similar core structures but different substituents, which may exhibit different biological activities and properties.

Uniqueness

(2Z)-6-Benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H17ClN2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione

InChI

InChI=1S/C25H17ClN2O3S/c1-15-20(13-16-5-3-2-4-6-16)23(29)27-25-28(15)24(30)22(32-25)14-19-11-12-21(31-19)17-7-9-18(26)10-8-17/h2-12,14H,13H2,1H3/b22-14-

InChI Key

QTXZJSYWDJBACB-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)CC5=CC=CC=C5

Origin of Product

United States

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